N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-4-ethoxybenzamide
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Overview
Description
N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-4-ethoxybenzamide is a chemical compound with a complex structure that includes a pyrimidine ring and an ethoxybenzamide group
Preparation Methods
The synthesis of N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-4-ethoxybenzamide typically involves multi-step organic reactions. One common method includes the reaction of 1,3-dimethyl-2,6-dioxopyrimidin-4-amine with 4-ethoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield .
Chemical Reactions Analysis
N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-4-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-4-ethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with DNA synthesis or protein function, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-4-ethoxybenzamide can be compared with other pyrimidine derivatives such as:
- N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-methoxyacetamide
- N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-3-methylbenzamide These compounds share a similar pyrimidine core but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific ethoxybenzamide group, which may confer distinct properties and applications .
Properties
IUPAC Name |
N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-4-ethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-4-22-11-7-5-10(6-8-11)14(20)16-12-9-13(19)18(3)15(21)17(12)2/h5-9H,4H2,1-3H3,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBZRSYXUKYKOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=O)N(C(=O)N2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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